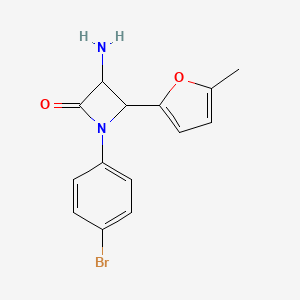

3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

CAS No.: 1291490-35-1

Cat. No.: VC19782431

Molecular Formula: C14H13BrN2O2

Molecular Weight: 321.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1291490-35-1 |

|---|---|

| Molecular Formula | C14H13BrN2O2 |

| Molecular Weight | 321.17 g/mol |

| IUPAC Name | 3-amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one |

| Standard InChI | InChI=1S/C14H13BrN2O2/c1-8-2-7-11(19-8)13-12(16)14(18)17(13)10-5-3-9(15)4-6-10/h2-7,12-13H,16H2,1H3 |

| Standard InChI Key | BTPUKKOAFJDXJH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(O1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N |

Introduction

Synthesis of Azetidinones

Azetidinones are typically synthesized through the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. This process involves several steps:

-

Preparation of Schiff Bases: These are formed by the condensation reaction between an amine and an aldehyde.

-

Cyclocondensation: The Schiff base reacts with chloroacetyl chloride to form the azetidinone ring.

For 3-Amino-1-(4-bromophenyl)-4-(5-methylfuran-2-yl)azetidin-2-one, the synthesis would likely involve a similar approach, starting with appropriate precursors such as 4-bromobenzaldehyde and a furan-based amine.

Biological Activities of Azetidinones

Azetidinones have been explored for their antimicrobial properties, including antibacterial and antifungal activities. Studies have shown that various azetidinone derivatives exhibit significant activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Aspergillus niger .

| Compound Type | Biological Activity | Target Organisms |

|---|---|---|

| Azetidinones | Antibacterial | E. coli, S. aureus |

| Antifungal | A. niger, A. oryzae |

Structural Characterization

The structural characterization of azetidinones typically involves spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR, along with mass spectrometry to confirm the molecular structure and purity of the compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume